Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride
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Overview
Description
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a thioxanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride typically involves the reaction of morpholine with a thioxanthene derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar structures, such as morpholine itself or other substituted morpholines.
Thioxanthene derivatives: Compounds that include the thioxanthene moiety, such as thioxanthene itself or its derivatives.
Uniqueness
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is unique due to the combination of the morpholine ring and the thioxanthene moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
94576-16-6 |
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Molecular Formula |
C20H24ClNOS |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-[3-(9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H23NOS.ClH/c1-3-9-19-17(6-1)16(18-7-2-4-10-20(18)23-19)8-5-11-21-12-14-22-15-13-21;/h1-4,6-7,9-10,16H,5,8,11-15H2;1H |
InChI Key |
YCRZGNDHKOPWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC2C3=CC=CC=C3SC4=CC=CC=C24.Cl |
Origin of Product |
United States |
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